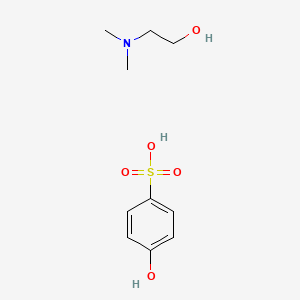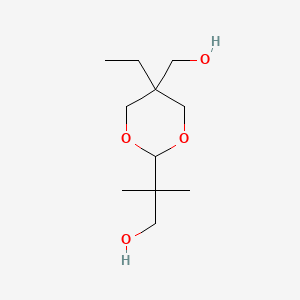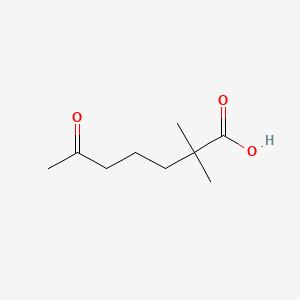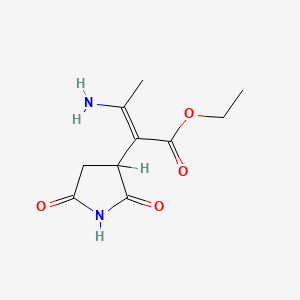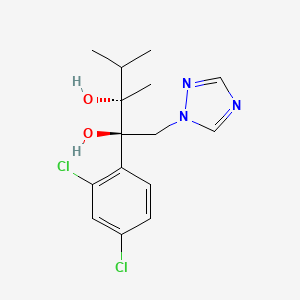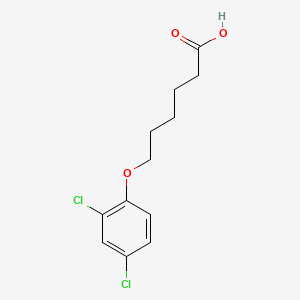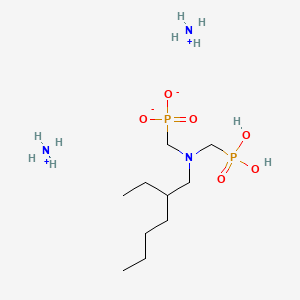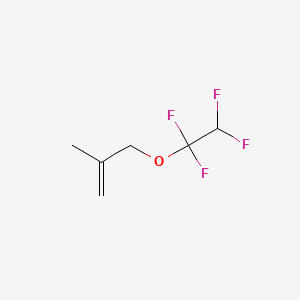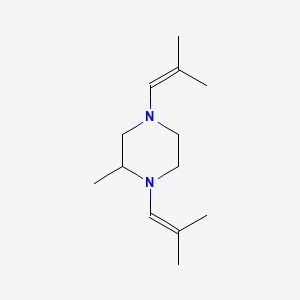
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine is an organic compound with the molecular formula C12H22N2. It is a derivative of piperazine, characterized by the presence of two 2-methylprop-1-enyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine typically involves the reaction of piperazine with isobutyraldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions to ensure selectivity.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diisobutenylpiperazine: Similar in structure but differs in the position of the isobutenyl groups.
1,4-Bis(2-methyl-1-propenyl)piperazine: Another derivative with slight variations in the alkyl groups attached to the piperazine ring.
Uniqueness
2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .
Propriétés
Numéro CAS |
84712-67-4 |
|---|---|
Formule moléculaire |
C13H24N2 |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2-methyl-1,4-bis(2-methylprop-1-enyl)piperazine |
InChI |
InChI=1S/C13H24N2/c1-11(2)8-14-6-7-15(9-12(3)4)13(5)10-14/h8-9,13H,6-7,10H2,1-5H3 |
Clé InChI |
PMVLPJMSTBKHBP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C=C(C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



